

Improving the reproducibility of Gepotidacin time-kill experiments

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Compound of Interest

Compound Name: *Gepotidacin mesylate*

Cat. No.: *B10859644*

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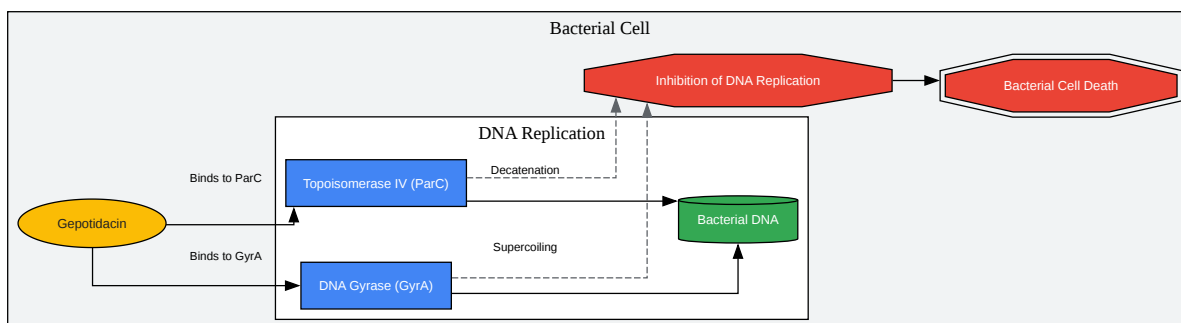
Technical Support Center: Gepotidacin Time-Kill Experiments

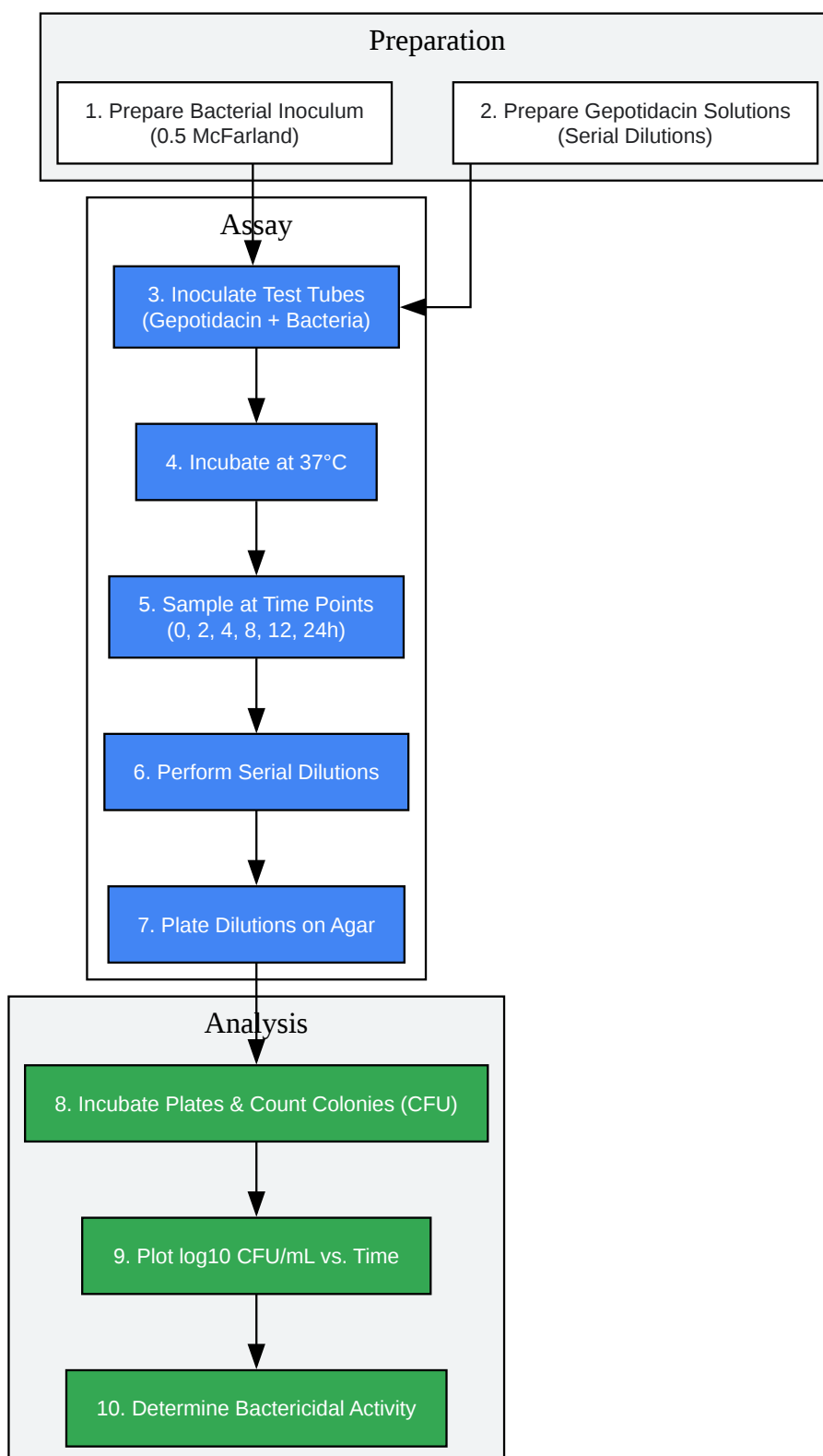
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the reproducibility of Gepotidacin time-kill experiments. It includes a detailed experimental protocol, a troubleshooting guide, frequently asked questions (FAQs), and a summary of Gepotidacin's mechanism of action.

Gepotidacin: Mechanism of Action

Gepotidacin is a first-in-class triazaacenaphthylene antibiotic that inhibits bacterial DNA replication.^{[1][2][3]} Its novel mechanism of action involves the dual targeting of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.^{[1][2][4]} These enzymes are crucial for maintaining the proper topology of DNA during replication, transcription, and cell division.^[4]

Gepotidacin binds to a site on the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV, which is distinct from the binding sites of other antibiotic classes like fluoroquinolones.^{[1][4]} This interaction traps the enzyme-DNA complex, leading to the accumulation of single-stranded DNA breaks and ultimately inhibiting bacterial replication.^{[1][5]} This dual-targeting and unique binding mode contribute to its effectiveness against some bacteria that have developed resistance to other antibiotics.^{[1][2][6]}





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